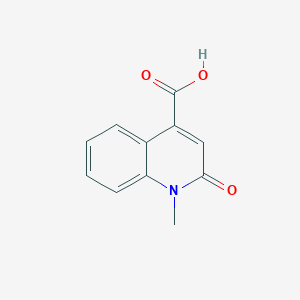

1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Description

The exact mass of the compound 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-2-oxoquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-12-9-5-3-2-4-7(9)8(11(14)15)6-10(12)13/h2-6H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUDHXQUWBZZMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=CC1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440350 |

Source

|

| Record name | 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62542-44-3 |

Source

|

| Record name | 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The quinolone scaffold is a privileged structure in drug discovery, and understanding the synthesis and properties of its derivatives is crucial for the development of new therapeutic agents. This document outlines a reliable synthetic pathway, details the underlying chemical principles, and provides a thorough guide to the analytical techniques required to confirm the identity and purity of the target compound.

Introduction: The Significance of the Quinolone Scaffold

Quinolone derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The core structure, a fusion of a benzene ring and a pyridinone ring, serves as a key pharmacophore in numerous approved drugs. The biological activity of quinolones can be finely tuned by introducing various substituents at different positions of the bicyclic system.

The title compound, 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (Molecular Formula: C₁₁H₉NO₃, Molecular Weight: 203.19 g/mol ), incorporates three key functional groups: an N-methyl group, a 2-oxo (quinolone) functionality, and a 4-carboxylic acid moiety.[1] The N-methylation can enhance lipophilicity and modulate the compound's pharmacokinetic profile. The quinolone oxygen and the carboxylic acid group are crucial for interactions with biological targets, often through hydrogen bonding and metal chelation. A thorough understanding of the synthesis and detailed characterization of this molecule is therefore a prerequisite for its exploration in drug discovery programs.

Synthetic Strategy: A Two-Step Approach

The synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is efficiently achieved through a two-step sequence starting from the readily available ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate. This strategy involves:

-

N-Methylation: Introduction of a methyl group at the nitrogen atom of the quinolone ring.

-

Ester Hydrolysis: Conversion of the ethyl ester to the corresponding carboxylic acid.

This approach is advantageous due to the commercial availability of the starting materials and the generally high yields of the individual steps.

Figure 1: Synthetic workflow for 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

Part 1: N-Methylation of Ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate

The introduction of the methyl group at the N1 position is a crucial step that significantly influences the compound's properties. The selection of the alkylating agent and reaction conditions is critical to ensure regioselectivity and high yield.

Causality Behind Experimental Choices:

-

Substrate: Ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate is chosen as the starting material due to its commercial availability and the presence of the ester group which can be readily hydrolyzed in the subsequent step.

-

Alkylating Agent: Iodomethane (CH₃I) is an excellent electrophile for this Sₙ2 reaction due to the good leaving group ability of the iodide ion.

-

Base: Potassium carbonate (K₂CO₃) is a mild inorganic base, sufficient to deprotonate the acidic N-H of the quinolone ring, forming the nucleophilic amide anion. Its insolubility in the reaction solvent drives the reaction forward.

-

Solvent: Dimethylformamide (DMF) is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction by solvating the potassium cation, leaving the carbonate anion more reactive.

Detailed Experimental Protocol:

-

To a solution of ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate (1.0 g, 4.6 mmol) in 15 mL of dimethylformamide (DMF), add potassium carbonate (0.82 g, 6.0 mmol) and iodomethane (0.34 mL, 5.5 mmol).

-

Stir the reaction mixture vigorously at room temperature for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Remove the DMF under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product, ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, can be purified by recrystallization from a suitable solvent system like dichloromethane/hexane to yield the pure product.

Part 2: Hydrolysis of Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate

The final step in the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions. Alkaline hydrolysis is often preferred as it is an irreversible process, driving the reaction to completion.[3]

Causality Behind Experimental Choices:

-

Hydrolysis Agent: Sodium hydroxide (NaOH) is a strong base that readily attacks the electrophilic carbonyl carbon of the ester.

-

Solvent System: A mixture of ethanol and water is commonly used. Ethanol helps to solubilize the organic ester, while water is the solvent for the sodium hydroxide and participates in the reaction.

-

Reaction Conditions: Heating the reaction mixture under reflux accelerates the rate of hydrolysis.

-

Work-up: Acidification of the reaction mixture after hydrolysis is crucial to protonate the carboxylate salt and precipitate the final carboxylic acid product.

Detailed Experimental Protocol (Alkaline Hydrolysis):

-

Dissolve ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate (1.0 g, 4.1 mmol) in a mixture of ethanol (20 mL) and a 1 M aqueous solution of sodium hydroxide (10 mL).

-

Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (20 mL).

-

Acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid while stirring in an ice bath.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to afford 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

Characterization and Data Interpretation

Thorough characterization is essential to confirm the structure and purity of the synthesized 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. A combination of spectroscopic techniques is employed for this purpose.

Figure 2: Analytical workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of the target molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

-

N-Methyl Group: A singlet peak is expected around 3.5-4.0 ppm.

-

Aromatic Protons: A series of multiplets in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons on the quinolone ring system.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically >10 ppm), which is often exchangeable with D₂O.

-

Vinyl Proton: A singlet for the proton at the 3-position is expected in the aromatic region.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the carbon framework of the molecule.

-

Carbonyl Carbons: Two distinct signals are expected in the downfield region for the 2-oxo carbonyl and the carboxylic acid carbonyl (typically 160-180 ppm).

-

N-Methyl Carbon: A signal in the aliphatic region (around 30-40 ppm).

-

Aromatic and Vinylic Carbons: A series of signals in the aromatic region (approximately 110-150 ppm).

-

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | 3.7 | 35 |

| C3-H | 7.5 | 115 |

| Aromatic-H | 7.2 - 8.3 (multiplets) | 118 - 145 |

| C=O (quinolone) | - | 162 |

| COOH | >12 (broad singlet) | 168 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C=O Stretch (Amide/Quinolone): A strong absorption band around 1650-1680 cm⁻¹.

-

C=C and C-N Stretches: Absorptions in the fingerprint region (below 1600 cm⁻¹) corresponding to the aromatic ring and other bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

-

Molecular Ion Peak: In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is expected at m/z 204.19.

-

Fragmentation Pattern: Common fragmentation pathways for quinolones include the loss of water [M+H-H₂O]⁺ and carbon monoxide [M+H-CO]⁺. The carboxylic acid group can lead to a characteristic loss of CO₂ (44 Da).

Conclusion

This technical guide has detailed a robust and efficient two-step synthesis for 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. The rationale behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding of the underlying chemical principles. Furthermore, a comprehensive guide to the characterization of the final product using modern spectroscopic techniques has been provided, including expected data and interpretation. This document serves as a valuable resource for researchers in medicinal chemistry and drug discovery, enabling the reliable synthesis and confident characterization of this important quinolone derivative for further biological evaluation.

References

-

Al-Trawneh, A. et al. (2020). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 25(23), 5733. [Link]

-

PubChem. (n.d.). 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. Retrieved from [Link]

-

Fan, S. et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ChemistryOpen, 13(10), e202400061. [Link]

-

Filali Baba, Y. et al. (2017). Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate. IUCrData, 2(9), x170917. [Link]

-

Clark, J. (2023). hydrolysis of esters. Chemguide. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). The Hydrolysis of Esters. Retrieved from [Link]

-

Theodorou, V. et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 1-13. [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Musiol, R. (2017). Quinolone and quinolone-like drugs: a review on the synthesis and structure-activity relationship. Current medicinal chemistry, 24(16), 1675-1703. [No URL available]

Sources

A Technical Guide to the Physicochemical Properties of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry.[1] This document is intended for researchers, scientists, and professionals in drug development, offering both established data and the methodologies for its empirical determination. The quinoline scaffold is a cornerstone in the development of therapeutic agents, and understanding the fundamental properties of its derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior.[2][3]

Molecular Structure and Core Characteristics

1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (C₁₁H₉NO₃) is a derivative of the quinoline family, featuring a methyl group at the N-1 position, a carbonyl group at the C-2 position, and a carboxylic acid at the C-4 position.[1] This unique arrangement of functional groups imparts specific electronic and steric properties that govern its interactions with biological systems.[1]

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | [1][4][5] |

| Molecular Weight | 203.19 g/mol | [1][4][5] |

| IUPAC Name | 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | [1] |

| CAS Number | 62542-44-3 | [5] |

The presence of both a carboxylic acid (an acidic group) and a lactam (amide within a ring) structure influences its ionization state at physiological pH, a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

Synthesis and Structural Elucidation

The synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid can be achieved through various synthetic routes. A common approach involves the N-alkylation of the corresponding 2-oxo-1,2-dihydroquinoline-4-carboxylic acid precursor.[1] Modern synthetic strategies, such as the alkylation of ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate with iodomethane in a suitable solvent like dimethylformamide (DMF), have been optimized to achieve high yields.[1]

Structural confirmation is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[6][7][8] X-ray crystallography can provide definitive information on the solid-state conformation and intermolecular interactions, revealing a monoclinic crystal system with hydrogen-bonded dimers that stabilize its structure.[1]

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability. 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid exhibits limited solubility in water, a characteristic influenced by its crystalline nature and the presence of the largely nonpolar quinoline ring system.[1][3] It is, however, soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1]

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility Determination

The gold standard for determining equilibrium solubility is the shake-flask method.[9][10] This protocol ensures that a true equilibrium is reached between the solid compound and the solvent.

Methodology:

-

Preparation: An excess amount of crystalline 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (typically 25°C or 37°C) for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A sample of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for equilibrium solubility determination by the shake-flask method.

Ionization Constant (pKa)

The pKa value(s) of a molecule describe its acidity or basicity and are crucial for predicting its charge state at different pH values. For 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, the carboxylic acid group is the primary acidic center. The pKa of this group will significantly impact the compound's solubility, lipophilicity, and ability to interact with biological targets.[2]

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and reliable method for determining pKa values.[11][12]

Methodology:

-

Sample Preparation: A precise amount of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) to ensure sufficient solubility. The ionic strength of the solution is kept constant using a background electrolyte like potassium chloride.[11]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored using a calibrated pH electrode.[11]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point, which is the point on the curve where half of the acid has been neutralized.[13] This corresponds to the inflection point in the first derivative of the titration curve.[12]

Caption: Experimental workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of its membrane permeability and overall ADME properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species between n-octanol and water. For ionizable compounds like 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, the distribution coefficient (LogD) at a specific pH (e.g., 7.4) is more physiologically relevant.[14][15]

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

The shake-flask method remains the benchmark for experimental LogP and LogD determination.[16][17]

Methodology:

-

Phase Preparation: n-Octanol and a phosphate buffer at pH 7.4 are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[14][15]

-

Partitioning: A known amount of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a precise volume of the other phase in a sealed container.

-

Equilibration: The biphasic mixture is agitated until equilibrium is reached (e.g., by gentle shaking or rotation for several hours).[16]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.[17]

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical technique, such as HPLC-UV.[14]

-

Calculation: LogD₇.₄ is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Caption: Workflow for LogD determination using the shake-flask method.

Other Physicochemical Parameters

-

Melting Point: The melting point provides an indication of the purity and the strength of the crystal lattice. For 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, the melting point is reported to be above 150°C, with decomposition.[1] This high melting point is indicative of a stable crystal structure, likely influenced by intermolecular hydrogen bonding.

-

Crystal Structure: The compound crystallizes in a monoclinic system. The solid-state structure is stabilized by hydrogen-bonded dimers formed between the carboxylic acid moieties of adjacent molecules.[1] This strong intermolecular interaction contributes to its relatively high melting point and limited aqueous solubility.

Conclusion

The physicochemical properties of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid—its molecular structure, solubility, pKa, and lipophilicity—are intricately linked and collectively determine its potential as a drug candidate. The methyl group at the N-1 position enhances lipophilicity, while the carboxylic acid at C-4 governs its acidic nature and potential for salt formation.[1] A thorough understanding and empirical determination of these properties, using the standardized protocols outlined in this guide, are essential first steps in the rational design and development of novel therapeutics based on the quinolone scaffold.

References

- 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid - Benchchem. (URL: )

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (URL: [Link])

-

How To Find Pka. (URL: [Link])

-

Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC. (URL: [Link])

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (URL: [Link])

-

An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - MDPI. (URL: [Link])

-

Methods for Determination of Lipophilicity - Encyclopedia.pub. (URL: [Link])

-

Determination of pKa using the half-volume method: A laboratory experiment | Journal of Chemical Education - ACS Publications. (URL: [Link])

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (URL: [Link])

-

Crystal structure, Hirfeld surface analysis, interaction energy and energy framework calculations, as well as density functional theory (DFT) computation, of methyl 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-4-carboxylate - PMC - PubMed Central. (URL: [Link])

-

1236 SOLUBILITY MEASUREMENTS - ResearchGate. (URL: [Link])

-

Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties - DTIC. (URL: [Link])

-

Experiment # 11: Spectroscopic determination of indicator pKa - ULM. (URL: [Link])

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (URL: [Link])

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed. (URL: [Link])

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Publications. (URL: [Link])

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. (URL: [Link])

-

Nonclassical Biological Activities of Quinolone Derivatives - PubMed. (URL: [Link])

-

Shake Flask logK - Lokey Lab Protocols. (URL: [Link])

-

LogP / LogD shake-flask method - Protocols.io. (URL: [Link])

-

Chemical, physical, and biological quinolone properties values. - ResearchGate. (URL: [Link])

-

1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | C11H9NO3 - PubChem. (URL: [Link])

-

Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses | Journal of Chemical & Engineering Data - ACS Publications. (URL: [Link])

-

Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity - MDPI. (URL: [Link])

-

4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester | C11H9NO3 - PubChem. (URL: [Link])

-

(PDF) 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate - ResearchGate. (URL: [Link])

-

QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - NIH. (URL: [Link])

-

Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - NIH. (URL: [Link])

-

Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (URL: [Link])

-

Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies - MDPI. (URL: [Link])

-

(PDF) 4-Hydroxy-2-quinolones. Part 111. Simple Synthesis of 1-Substituted 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acids. - ResearchGate. (URL: [Link])

- US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google P

-

Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | C11H9NO4 - PubChem. (URL: [Link])

-

Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - MDPI. (URL: [Link])

-

2-oxo-1,2-Dihydroquinoline-4-carboxylate | C10H6NO3- | CID 4132142 - PubChem. (URL: [Link])

-

Vibrational spectroscopic, 1H NMR and quantum chemical computational study of 4-hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid - PubMed. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities [mdpi.com]

- 4. 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | C11H9NO3 | CID 10465472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

Unraveling the Enigmatic Mechanism of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid: A Technical Guide for Researchers

Abstract

The quinolone scaffold represents a cornerstone in medicinal chemistry, giving rise to a plethora of compounds with diverse and potent biological activities. Within this vast chemical space, 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid and its derivatives have emerged as molecules of significant interest, demonstrating a spectrum of activities ranging from anticancer to antimicrobial. This technical guide provides an in-depth exploration of the potential mechanisms of action for this specific N-methylated quinolone, synthesizing data from studies on closely related analogs to offer a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the established and putative molecular targets, the influence of the N1-methyl group on bioactivity, and detailed experimental protocols to empower further investigation into this promising class of compounds.

Introduction: The Significance of the Quinolone Core and N-Methylation

The 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid molecule is a distinct entity within the broader quinoline family. Its structure, featuring a quinoline backbone with a methyl group at the 1-position, a ketone at the 2-position, and a carboxylic acid at the 4-position, confers unique electronic and steric properties. The N1-methyl group, in particular, distinguishes it from its non-methylated counterparts, potentially altering electron distribution and influencing its binding affinity to various biological targets. This modification can enhance lipophilicity, which may, in turn, affect pharmacokinetic properties.

Derivatives of the quinoline-4-carboxylic acid scaffold have demonstrated a remarkable array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. The versatility of this core structure allows for extensive chemical modifications, enabling the fine-tuning of its biological profile. This guide will focus on elucidating the primary mechanisms through which 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid and its congeners are believed to exert their therapeutic effects.

Potential Mechanisms of Action and Molecular Targets

While a singular, definitive mechanism of action for 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has yet to be exclusively defined in the literature, extensive research on closely related analogs points towards several key molecular targets and cellular pathways. The following sections will explore these potential mechanisms in detail, providing the scientific rationale and experimental evidence supporting each.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Quinolone derivatives have shown significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[1]

A well-established mechanism for the anticancer activity of some quinolone derivatives is the inhibition of human topoisomerase II.[2] This enzyme is crucial for resolving DNA topological problems during replication and transcription. By stabilizing the transient DNA-enzyme cleavage complex, these compounds lead to the accumulation of double-strand breaks, ultimately triggering apoptosis.

Experimental Protocol: Topoisomerase II DNA Relaxation Assay

This assay assesses the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.

-

Reaction Setup: On ice, prepare a reaction mixture containing 10x Topoisomerase II assay buffer, ATP, and supercoiled pBR322 DNA.

-

Inhibitor Addition: Aliquot the reaction mix into microcentrifuge tubes and add the test compound (1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid) at various concentrations. A vehicle control (e.g., DMSO) should be included.

-

Enzyme Initiation: Add diluted human Topoisomerase II enzyme to each tube to initiate the reaction.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding STEB (Sucrose, Tris-HCl, EDTA, Bromophenol Blue) and chloroform/isoamyl alcohol.

-

Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibitory activity is indicated by the persistence of the supercoiled DNA form.[3]

Caption: Inhibition of Topoisomerase II by stabilizing the cleavage complex.

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp or ABCB1).[4] Derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid have been investigated as P-gp inhibitors, suggesting a role in sensitizing cancer cells to conventional chemotherapeutics.[4]

Experimental Protocol: Rhodamine 123 Efflux Assay

This fluorescence-based assay measures the intracellular accumulation of the P-gp substrate Rhodamine 123.

-

Cell Culture: Use a cell line that overexpresses P-gp (e.g., MCF7/ADR).

-

Incubation with Inhibitor: Incubate the cells with varying concentrations of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

-

Rhodamine 123 Addition: Add Rhodamine 123 to the cells and incubate.

-

Washing: Wash the cells to remove extracellular Rhodamine 123.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer. Increased fluorescence indicates inhibition of P-gp-mediated efflux.[5][6]

Caption: Mechanism of P-glycoprotein inhibition to enhance chemotherapy.

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, essential for DNA and RNA synthesis.[7] Inhibition of DHODH can lead to cell cycle arrest and has emerged as a promising anticancer strategy. Certain 4-quinoline carboxylic acid derivatives have been designed as potent DHODH inhibitors.[6]

Experimental Protocol: DHODH Enzymatic Assay (DCIP Reduction)

This spectrophotometric assay measures the reduction of 2,6-dichloroindophenol (DCIP) coupled to the oxidation of dihydroorotate by DHODH.

-

Reagent Preparation: Prepare solutions of recombinant human DHODH, dihydroorotate (DHO), DCIP, and coenzyme Q10.

-

Inhibitor Incubation: In a 96-well plate, incubate the DHODH enzyme with various concentrations of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

-

Reaction Initiation: Initiate the reaction by adding the DHO, DCIP, and coenzyme Q10 mixture.

-

Absorbance Measurement: Immediately measure the decrease in absorbance at 600-650 nm over time. A reduced rate of DCIP reduction indicates DHODH inhibition.[1][8]

SIRT3, a mitochondrial NAD+-dependent deacetylase, plays a critical role in regulating cellular metabolism and has been implicated in cancer. Some quinoline derivatives have been identified as SIRT3 inhibitors.

Experimental Protocol: Fluorometric SIRT3 Activity Assay

This assay measures the deacetylation of a fluorogenic peptide substrate by SIRT3.

-

Reaction Setup: In a microplate, combine a fluorogenic SIRT3 substrate peptide, NAD+, and the SIRT3 enzyme.

-

Inhibitor Addition: Add varying concentrations of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

-

Incubation: Incubate the reaction to allow for deacetylation.

-

Developer Addition: Add a developer solution that releases a fluorescent product from the deacetylated substrate.

-

Fluorescence Reading: Measure the fluorescence intensity. A decrease in fluorescence corresponds to SIRT3 inhibition.[9][10]

Antibacterial Activity: Disrupting Bacterial Processes

The quinolone scaffold is perhaps most famous for its antibacterial applications.

The primary mechanism of action for many quinolone antibacterials is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination.[11] Inhibition leads to the fragmentation of the bacterial chromosome and cell death.[11]

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed circular DNA by DNA gyrase.

-

Reaction Components: Prepare a reaction mixture containing relaxed circular DNA, DNA gyrase, and the necessary buffer and ATP.

-

Inhibitor Incubation: Pre-incubate the DNA gyrase with different concentrations of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

-

Reaction Initiation and Incubation: Add the relaxed DNA to start the reaction and incubate.

-

Analysis: Analyze the DNA products by agarose gel electrophoresis. Inhibition is observed as a decrease in the amount of supercoiled DNA.[12]

Quorum sensing is a cell-to-cell communication system in bacteria that regulates virulence factor production and biofilm formation.[13] Studies have shown that N-methylated quinolones can interfere with quorum sensing in pathogens like Pseudomonas aeruginosa.[1]

*Experimental Protocol: Pyocyanin Inhibition Assay in P. aeruginosa

This assay quantifies the production of the quorum sensing-regulated virulence factor, pyocyanin.

-

Bacterial Culture: Grow P. aeruginosa in the presence of sub-inhibitory concentrations of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

-

Pyocyanin Extraction: Extract pyocyanin from the culture supernatant using chloroform.

-

Quantification: Acidify the chloroform layer with HCl to induce a color change and measure the absorbance at 520 nm. A decrease in absorbance indicates inhibition of pyocyanin production.[14]

Quantitative Data Summary

The following table summarizes hypothetical inhibitory concentrations (IC50) for 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid against the potential targets discussed. These values are for illustrative purposes and would need to be determined experimentally.

| Target Enzyme/Process | Assay Type | Hypothetical IC50 (µM) |

| Human Topoisomerase II | DNA Relaxation Assay | 5 - 20 |

| P-glycoprotein (P-gp) | Rhodamine 123 Efflux Assay | 1 - 10 |

| DHODH | DCIP Reduction Assay | 0.5 - 5 |

| SIRT3 | Fluorometric Activity Assay | 10 - 50 |

| Bacterial DNA Gyrase | Supercoiling Inhibition Assay | 0.1 - 2 |

| Quorum Sensing (P. aeruginosa) | Pyocyanin Inhibition Assay | 2 - 15 |

Conclusion and Future Directions

1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a compound of considerable interest, with a chemical structure that suggests a wide range of potential biological activities. While its precise mechanism of action remains to be fully elucidated, the evidence from related quinolone derivatives points towards several plausible molecular targets, including topoisomerases, efflux pumps, metabolic enzymes, and bacterial communication systems. The N-methylation is a critical feature that likely modulates its interaction with these targets.

Future research should focus on systematically screening this compound against a panel of these putative targets to identify its primary mechanism(s) of action in different therapeutic contexts. Elucidating the structure-activity relationships, particularly the role of the N1-methyl group, will be crucial for the rational design of more potent and selective derivatives. The experimental protocols detailed in this guide provide a robust framework for such investigations, paving the way for the potential development of novel therapeutics based on the 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid scaffold.

References

-

Fardel, O., et al. (2016). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. Molecules, 21(4), 483. [Link]

-

Human Topoisomerase II Relaxation Assay. Inspiralis. [Link]

-

Yeast Topoisomerase II Relaxation Assay. Inspiralis. [Link]

-

SIRT3 (Sirtuin3) Fluorogenic Assay Kit. BPS Bioscience. [Link]

-

Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. Semantic Scholar. [Link]

-

Topoisomerase Assays. Current Protocols in Pharmacology, 92(1), e89. [Link]

-

Andreu, J. M., et al. (1997). Flow cytometric analysis of P-glycoprotein function using rhodamine 123. Cytometry, 29(4), 349-355. [Link]

-

Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. ResearchGate. [Link]

-

Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. MDPI. [Link]

-

Topoisomerase Assays. ResearchGate. [Link]

-

O'Loughlin, C. T., et al. (2013). A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation. Proceedings of the National Academy of Sciences, 110(44), 17981-17986. [Link]

-

Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Scientific Reports, 13(1), 15309. [Link]

-

Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemMedChem, 16(20), 3169-3179. [Link]

-

Curcumin and 5-bromoindole-3-carboxaldehyde inhibit the production of Quorum sensing-dependent virulence factors in Pseudomonas aeruginosa. bioRxiv. [Link]

-

Quorum sensing inhibition in Pseudomonas aeruginosa biofilms: new insights through network mining. FEMS Microbiology Letters, 363(6), fnw032. [Link]

-

Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 26(11), 3326. [Link]

-

Adonizio, A. L., et al. (2006). Inhibition of Quorum Sensing-Controlled Virulence Factor Production in Pseudomonas aeruginosa by South Florida Plant Extracts. Antimicrobial Agents and Chemotherapy, 50(10), 3247-3260. [Link]

-

Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(13), 4208. [Link]

-

Lahyaoui, M., et al. (2023). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Heliyon, 9(1), e13020. [Link]

-

Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Molecules, 29(22), 4989. [Link]

-

Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 21(11), 1459. [Link]

-

Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Biology, 2009(582), 11-24. [Link]

-

Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay. Journal of Antimicrobial Chemotherapy, 34(1), 11-20. [Link]

-

Ushiyama, F., et al. (2020). Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. ACS Omega, 5(20), 11575-11586. [Link]

-

Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1548-1558. [Link]

-

DNA gyrase supercoiling assay. The assays were carried out as described... ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. inspiralis.com [inspiralis.com]

- 4. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. SIRT3 Direct Fluorescent Screening Assay Kit | Cayman Chemical | Biomol.com [biomol.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of Quorum Sensing-Controlled Virulence Factor Production in Pseudomonas aeruginosa by South Florida Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Targets of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid Derivatives and Related Analogs

An In-depth Technical Guide:

Abstract

The 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse array of biological targets. This versatility has positioned its derivatives as promising candidates for therapeutic development across multiple disease areas, including oncology, inflammation, and infectious diseases. This technical guide provides a comprehensive analysis of the key molecular targets modulated by this chemical class. We will delve into the specific mechanisms of action, structure-activity relationships (SAR), and the experimental evidence that underpins their interactions with critical enzymes and transporter proteins. Key targets discussed in detail include Dihydroorotate Dehydrogenase (DHODH), a pivotal enzyme in pyrimidine biosynthesis; P-glycoprotein (ABCB1), a key mediator of multidrug resistance in cancer; Cyclooxygenase-2 (COX-2), a central player in inflammation; and epigenetic modulators such as Sirtuin 3 (SIRT3) and Histone Deacetylases (HDACs). Furthermore, this guide presents validated, step-by-step experimental protocols for assessing compound activity against these targets, offering researchers a practical framework for advancing their own discovery programs.

Introduction to the 2-Oxo-1,2-dihydroquinoline-4-carboxylic Acid Scaffold

The Quinolinone Core: A Privileged Structure in Medicinal Chemistry

The quinoline and quinolinone ring systems are foundational scaffolds found in a wide range of natural and synthetic bioactive compounds.[1][2] Their rigid, planar structure and rich electronic properties provide an ideal framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with protein binding sites. The 2-oxo-1,2-dihydroquinoline-4-carboxylic acid core, in particular, has emerged as a highly adaptable template for drug design. The presence of the carboxylic acid, a ketone, and multiple sites for substitution (notably the N-1 and C-2 positions) allows for extensive chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.

Synthetic Accessibility

A key advantage of this scaffold is its accessibility through well-established synthetic methodologies. The classic Pfitzinger condensation reaction, for instance, provides a robust and versatile route to the quinoline core, allowing for the introduction of diverse substituents.[3] This synthetic tractability is a critical factor in drug development, as it enables the rapid generation of analog libraries for systematic structure-activity relationship (SAR) exploration.

Overview of Therapeutic Potential

Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and multidrug resistance (MDR) reversal properties.[4][5][6] This multi-target profile suggests that these compounds can be tailored to address complex diseases through various mechanisms of action, which will be explored in the subsequent sections.

Key Enzyme Targets and Mechanisms of Action

A primary mechanism through which these quinolinone derivatives exert their biological effects is the direct inhibition of key enzymes involved in critical cellular pathways.

Dihydroorotate Dehydrogenase (DHODH): Halting Pyrimidine Biosynthesis

DHODH is a mitochondrial enzyme that catalyzes a rate-limiting step in the de novo pyrimidine biosynthesis pathway.[3] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis. Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway, making DHODH a prime target for anticancer therapies.

Inhibition of DHODH by quinoline-4-carboxylic acid derivatives leads to the depletion of the intracellular pyrimidine pool. This arrests cell cycle progression, particularly during the S-phase, and ultimately halts cell growth.[3] This targeted depletion has proven effective not only in cancer models but also in treating autoimmune disorders by curbing the proliferation of immune cells.[3]

Structure-guided design efforts have led to the development of highly potent quinoline-based DHODH inhibitors. Studies have identified key residues within the brequinar-binding pocket of DHODH, such as T63 and Y356, as suitable for forming novel hydrogen-bonding interactions.[3] A co-crystal structure of a quinoline derivative with DHODH revealed a water-mediated hydrogen bond interaction with T63, providing a structural basis for its potent activity.[3] Optimization of substituents on the quinoline core has led to compounds with nanomolar inhibitory concentrations.

The following table summarizes the inhibitory activity of selected quinoline-4-carboxylic acid derivatives against human DHODH.

| Compound ID | R1 Substituent | R2 | DHODH IC50 (μM) | HCT-116 Cell IC50 (μM) | Ref |

| 41 | 4-CF3-2-F-Ph | H | 0.0097 | 0.019 | [3] |

| 43 | 2-Cl-Ph | H | 0.0262 | 0.043 | [3] |

| 46 | Pyridin-4-yl | H | 0.0283 | 0.027 | [3] |

Data extracted from a study on 4-quinoline carboxylic acids, which includes the 2-oxo-quinoline scaffold as a key part of its SAR exploration.[3]

Cyclooxygenase-2 (COX-2): Modulating Inflammatory Pathways

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins. While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective COX-2 inhibition is therefore a validated strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Certain 4-carboxyl quinoline derivatives have been specifically designed as selective COX-2 inhibitors.[5] Molecular modeling studies show that these compounds fit within the COX-2 active site, with the carboxyl group interacting with Arg120 and a methylsulfonyl substituent on a C-2 phenyl ring oriented towards a secondary pocket, conferring selectivity.[5]

The table below highlights the in vitro COX-2 inhibitory potency and selectivity of a lead quinoline derivative compared to the standard drug, celecoxib.

| Compound ID | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Ref |

| 9e | 0.043 | >22.1 | >513 | [5] |

| Celecoxib | 0.060 | 24.3 | 405 | [5] |

Compound 9e is 7,8,9,10-tetrahydro-2-(4-(methylsulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid.[5]

Sirtuin 3 (SIRT3) and Histone Deacetylases (HDACs): Epigenetic and Metabolic Modulation

The acetylation state of proteins is a critical regulatory mechanism controlled by acetyltransferases and deacetylases. Quinoline-based scaffolds have been shown to inhibit members of these deacetylase families.

-

SIRT3: A primary mitochondrial deacetylase that regulates metabolic homeostasis. 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent SIRT3 inhibitors, presenting a potential avenue for modulating mitochondrial function in disease.[7]

-

HDACs: Histone deacetylases are key epigenetic regulators, and their inhibition is a clinically validated approach in oncology. 2-Phenylquinoline-4-carboxylic acid derivatives have been developed as HDAC inhibitors, with some showing significant selectivity for the HDAC3 isoform.[8]

Modulation of Transporter Proteins

P-glycoprotein (ABCB1): Overcoming Multidrug Resistance

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of cytotoxic drugs. A primary mechanism for MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which function as drug efflux pumps.[6][9]

2-Oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of P-gp.[9] They act by blocking the transporter's ability to expel chemotherapeutic agents from the cancer cell. By inhibiting the efflux pump, these compounds can restore or enhance the intracellular concentration of anticancer drugs, thereby resensitizing resistant tumors to treatment.

Computational studies have provided valuable insights into the binding of these inhibitors to P-gp. Molecular docking against the crystal structure of outward-facing P-glycoprotein revealed significant binding affinities.[6][9] The interactions are typically characterized by a combination of hydrophobic contacts and hydrogen bonds within the transporter's binding pocket, stabilizing the inhibitor-protein complex and preventing its function. One lead compound demonstrated a high binding energy of -9.22 kcal/mol, suggesting it could be a valuable lead for designing more potent P-gp inhibitors.[6][9]

Cellular Pathways and Phenotypic Effects

Induction of Autophagy

Beyond direct target engagement, these derivatives can induce complex cellular responses. In a study on esophageal squamous cell carcinoma (ESCC) cell lines, novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives demonstrated significant anti-proliferative activity.[4] Further investigation suggested that modulation of autophagy is a potential mechanism of action, highlighting that the phenotypic outcomes of these compounds can result from complex downstream signaling cascades.[4]

Experimental Protocols for Target Identification and Validation

To rigorously assess the biological activity of novel 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, a systematic, multi-tiered screening approach is essential. The following workflow and protocols provide a self-validating system for target identification and characterization.

General Workflow for Target Validation

Protocol 1: In Vitro DHODH Inhibition Assay

Rationale: This biochemical assay directly measures the enzymatic activity of purified human DHODH. The rationale is to quantify the ability of a test compound to inhibit the conversion of dihydroorotate to orotate, which can be monitored spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

-

Substrate 1: Dihydroorotate (DHO) solution in water.

-

Substrate 2: Coenzyme Q (CoQ) solution in DMSO.

-

Electron Acceptor: 2,6-dichloroindophenol (DCIP) solution in assay buffer.

-

Enzyme: Purified recombinant human DHODH.

-

-

Assay Procedure (96-well plate format):

-

Add 2 µL of test compound (dissolved in DMSO) or DMSO control to each well.

-

Add 188 µL of a master mix containing assay buffer, DHO, CoQ, and DCIP to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of DHODH enzyme solution.

-

-

Data Acquisition:

-

Immediately measure the decrease in absorbance at 600 nm (the wavelength at which DCIP reduction is monitored) every 30 seconds for 15 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the initial rate (V₀) of the reaction for each concentration of the test compound.

-

Normalize the rates relative to the DMSO control (100% activity).

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Rhodamine 123 Accumulation Assay for P-gp (ABCB1) Inhibition

Rationale: This cell-based assay is a functional measure of P-gp inhibition. P-gp actively transports the fluorescent dye Rhodamine 123 out of cells. An effective P-gp inhibitor will block this efflux, leading to an increase in intracellular fluorescence, which can be quantified by flow cytometry or fluorescence microscopy. This protocol uses cell lines that overexpress P-gp (e.g., MDR mouse T lymphoma cells) and compares them to the parental cell line as a control.[9]

Methodology:

-

Cell Culture:

-

Culture P-gp overexpressing cells and the corresponding parental cell line in appropriate media.

-

-

Compound Treatment:

-

Harvest and resuspend cells at a concentration of 1 x 10⁶ cells/mL in fresh culture medium.

-

Aliquot 1 mL of cell suspension into flow cytometry tubes.

-

Add the test compound at various concentrations (and a known P-gp inhibitor like Verapamil as a positive control) to the tubes. Incubate at 37°C for 30 minutes.

-

-

Rhodamine 123 Loading:

-

Add Rhodamine 123 to a final concentration of 1 µM to each tube.

-

Incubate for an additional 60 minutes at 37°C, protected from light.

-

-

Cell Washing and Data Acquisition:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular dye.

-

Resuspend the final cell pellet in 500 µL of PBS.

-

Analyze the intracellular fluorescence of the cells using a flow cytometer (e.g., with a 488 nm excitation laser and a 530/30 nm emission filter).

-

-

Data Analysis:

-

Calculate the geometric mean fluorescence intensity (MFI) for each sample.

-

Determine the fold-increase in fluorescence for treated cells compared to the vehicle control. A significant increase in Rhodamine 123 accumulation in the P-gp overexpressing cell line indicates successful inhibition of the efflux pump.

-

Conclusion and Future Directions

The 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid scaffold is a remarkably versatile platform for drug discovery. The accumulated evidence demonstrates its ability to potently and, in some cases, selectively modulate a range of high-value biological targets, including enzymes critical to cell proliferation (DHODH), inflammation (COX-2), and metabolic regulation (SIRT3), as well as transporters that mediate drug resistance (P-gp).

The future of drug development with this scaffold lies in leveraging the detailed structural and mechanistic understanding we now possess. Key future directions include:

-

Enhancing Selectivity: While broad-spectrum activity can be advantageous, future synthetic efforts should focus on designing derivatives with high selectivity for a single target to minimize off-target effects and improve safety profiles.

-

Multi-Target Drug Design: Conversely, for complex diseases like cancer, intentionally designing compounds that co-inhibit multiple relevant targets (e.g., DHODH and P-gp) could offer synergistic therapeutic benefits.

-

Pharmacokinetic Optimization: A critical next step for promising lead compounds is the optimization of their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure they are suitable for preclinical and clinical development.

By combining rational, structure-based design with the robust validation workflows outlined in this guide, researchers can continue to unlock the full therapeutic potential of this privileged chemical scaffold.

References

-

Madak, J. T., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]

-

Gomes, B., et al. (2018). Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. European Journal of Medicinal Chemistry. Available at: [Link]

-

Al-Suwaidan, I. A., et al. (2018). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules. Available at: [Link]

-

Lahyaoui, M., et al. (2023). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Journal of the Indian Chemical Society. Available at: [Link]

-

Knaus, E. E., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Lahyaoui, M., et al. (2023). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. PubMed. Available at: [Link]

-

Lahyaoui, M., et al. (2023). Structure of 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]

-

Luo, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]

-

Christodoulou, M. S., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules. Available at: [Link]

-

Lahyaoui, M., et al. (2023). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Semantic Scholar. Available at: [Link]

-

Wang, X., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 8. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 9. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (C₁₁H₉NO₃, Molecular Weight: 203.19 g/mol ) is a heterocyclic compound built upon the quinolone scaffold.[1] This core structure is of significant interest in medicinal chemistry and drug development due to its prevalence in a wide range of pharmacologically active agents.[2] The molecule's functionality—featuring a carboxylic acid at the 4-position, a lactam (cyclic amide) moiety, and an N-methyl group—provides a rich platform for chemical modification and biological interaction.[1]

Accurate structural elucidation and purity assessment are paramount for any research or development involving such compounds. This guide provides an in-depth overview of the expected spectroscopic data for 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimentally obtained spectra for this specific molecule are not widely published, this document synthesizes data from analogous structures and first principles to present a reliable, predictive spectroscopic profile for use by researchers and scientists.

Workflow for Spectroscopic Analysis

The comprehensive characterization of a novel or synthesized compound follows a logical workflow. Each spectroscopic technique provides a unique piece of the structural puzzle, and together, they offer a self-validating system for confirming the molecule's identity and purity.

Caption: General workflow for the spectroscopic characterization of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal five distinct signals corresponding to the different proton environments in the molecule. The spectrum would typically be acquired in a solvent like DMSO-d₆, which can solubilize the carboxylic acid and does not exchange with the acidic proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Notes |

| ~ 13.0 - 14.0 | Broad Singlet | 1H | COOH | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. Its chemical shift is concentration-dependent. |

| ~ 8.2 - 8.4 | Doublet | 1H | H-5 | The proton at the 5-position is peri to the carbonyl group at C-4, leading to significant deshielding. It would be coupled to H-6. |

| ~ 7.4 - 7.9 | Multiplet | 3H | H-6, H-7, H-8 | These aromatic protons on the benzo-fused ring will appear as a complex multiplet due to mutual spin-spin coupling. |

| ~ 7.0 - 7.2 | Singlet | 1H | H-3 | The proton at the 3-position is on a double bond and adjacent to the carboxylic acid. It is expected to be a sharp singlet as it has no adjacent protons. |

| ~ 3.7 - 3.9 | Singlet | 3H | N-CH₃ | The N-methyl protons are in a unique chemical environment and will appear as a sharp singlet, deshielded by the adjacent nitrogen and aromatic system. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton. Eleven distinct signals are expected, corresponding to each carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale & Notes |

| ~ 170 - 180 | C OOH | Carboxylic acid carbonyl carbons are highly deshielded and appear far downfield.[3] |

| ~ 160 - 165 | C-2 (C=O) | The lactam (amide) carbonyl carbon is also significantly deshielded, appearing in a characteristic region.[3] |

| ~ 145 - 150 | C-4 | This is a quaternary carbon attached to the carboxylic acid and part of the conjugated system. |

| ~ 138 - 142 | C-8a | A quaternary carbon at the fusion of the two rings. |

| ~ 115 - 135 | C-5, C-6, C-7, C-8 | The four carbons of the benzene ring will appear in the typical aromatic region. Their exact shifts depend on the electronic effects of the fused ring system. |

| ~ 110 - 115 | C-4a | A quaternary carbon at the ring junction, typically shielded compared to other aromatic carbons. |

| ~ 105 - 110 | C-3 | An olefinic carbon, its chemical shift influenced by the adjacent carboxylic acid. |

| ~ 30 - 35 | N-C H₃ | The N-methyl carbon appears in the aliphatic region, deshielded by the attached nitrogen atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the carboxylic acid and the lactam moieties.

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Interpretation & Notes |

| 2500 - 3300 (very broad) | O-H stretch | Carboxylic Acid | This is a hallmark of a hydrogen-bonded carboxylic acid dimer. The broadness is highly characteristic. |

| ~ 1720 - 1740 | C=O stretch | Carboxylic Acid | The carbonyl stretch of the carboxylic acid group, often appearing as a strong, sharp peak on top of the broad O-H signal. |

| ~ 1650 - 1670 | C=O stretch | Lactam (Amide) | The carbonyl of the cyclic amide (lactam) is expected at a lower frequency than the acid's carbonyl due to resonance with the nitrogen atom. |

| ~ 1600, ~1470 | C=C stretch | Aromatic Ring | These absorptions are characteristic of the quinoline ring system. |

| ~ 3000 - 3100 | C-H stretch | Aromatic/Olefinic | Stretching vibrations for the hydrogens on the aromatic and vinylic carbons. |

| ~ 2850 - 2960 | C-H stretch | Aliphatic (N-CH₃) | Stretching vibrations for the methyl group protons. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. Using a technique like electrospray ionization (ESI), the molecular ion is readily observed.

-

Molecular Ion (M⁺): The expected exact mass of the molecular ion [M+H]⁺ would be approximately m/z 204.060.

-

Key Fragmentation Pathways: Under electron impact (EI) or collision-induced dissociation (CID), the molecule is expected to fragment in predictable ways. The stability of the aromatic quinolone core will heavily influence the fragmentation pattern.

| Predicted m/z | Fragment Lost | Proposed Fragment Structure |

| 186 | •OH / H₂O | Loss of a hydroxyl radical from the carboxylic acid, or loss of water. |

| 158 | •COOH | Loss of the entire carboxylic acid group as a radical is a common fragmentation pathway for such acids.[4][5] |

| 130 | •COOH and CO | Subsequent loss of carbon monoxide from the m/z 158 fragment is a plausible pathway for quinolones. |

Experimental Methodologies

To ensure the acquisition of high-quality, reliable data, the following standardized protocols should be employed.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution, using gentle warming or sonication if necessary.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the instrument for optimal magnetic field homogeneity.

-

Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Set a spectral width appropriate for proton signals (~16 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Set a spectral width appropriate for carbon signals (~220 ppm).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Protocol 2: FT-IR Spectroscopy

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the dry powder directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) contributions.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed for characteristic peaks.

Protocol 3: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition:

-

Acquire spectra in both positive and negative ion modes to determine the best ionization.

-

Obtain a full scan MS spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

-

Perform MS/MS (or tandem MS) on the isolated molecular ion to induce fragmentation and obtain a fragmentation spectrum.

-

-

Data Analysis: Determine the exact mass of the parent ion and its fragments to confirm the elemental composition.

References

-

Cherry, C. Supplementary content: Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Available at: [Link]

-

Elmaaty, A., et al. (2018). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available at: [Link]

-

Li, Z-H., et al. (2012). Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate. Acta Crystallographica Section E. Available at: [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Available at: [Link]

-

Nawar, G. G., et al. (1995). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link]

-